

# Phenyl(2,4,5-trimethylphenyl)methanone CAS number 52890-52-5

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                        |
|----------------|----------------------------------------|
| Compound Name: | Phenyl(2,4,5-trimethylphenyl)methanone |
| Cat. No.:      | B1590786                               |

[Get Quote](#)

An In-depth Technical Guide to **Phenyl(2,4,5-trimethylphenyl)methanone** (CAS: 52890-52-5)

## Abstract

This technical guide provides a comprehensive overview of **Phenyl(2,4,5-trimethylphenyl)methanone** (CAS No. 52890-52-5), an aromatic ketone with significant potential in specialized chemical synthesis. This document delves into its core physicochemical properties, details a robust synthetic pathway via Friedel-Crafts acylation with mechanistic insights, and outlines expected analytical characterizations. Furthermore, it explores the compound's relevance within the broader context of substituted benzophenones, particularly in the development of photoinitiators for polymer chemistry. Safety protocols and handling guidelines, extrapolated from closely related analogues, are provided to ensure safe laboratory practice. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis, materials science, and drug discovery.

## Introduction

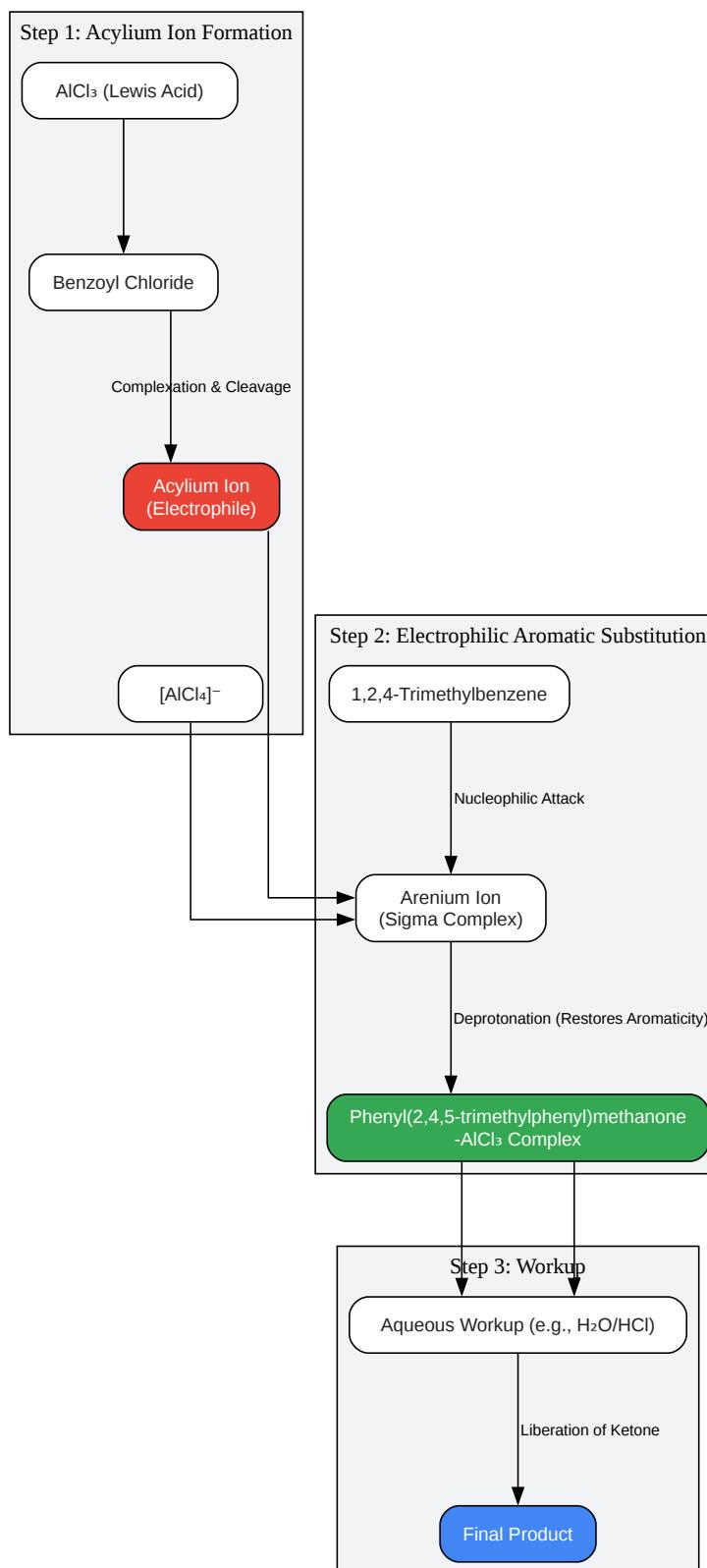
**Phenyl(2,4,5-trimethylphenyl)methanone** is a diaryl ketone, a class of compounds characterized by a carbonyl group bridging two aromatic rings. The specific substitution pattern—a phenyl group on one side and a 2,4,5-trimethylphenyl (pseudocumyl) group on the other—imparts unique steric and electronic properties that make it a valuable intermediate in organic synthesis. While not as widely documented as some commodity chemicals, its structure is analogous to compounds used in photopolymerization and as synthetic building blocks.[\[1\]](#)[\[2\]](#)

The trimethyl-substituted phenyl ring, in particular, influences the molecule's reactivity and physical properties, distinguishing it from simpler benzophenones. This guide will elucidate the synthesis, characterization, and potential utility of this specific methanone, providing a technical foundation for its application in research and development.

## Physicochemical and Structural Properties

The fundamental properties of **Phenyl(2,4,5-trimethylphenyl)methanone** are critical for its handling, reaction setup, and purification. These properties are summarized below.

| Property          | Value                                  | Source    |
|-------------------|----------------------------------------|-----------|
| CAS Number        | 52890-52-5                             | [3][4][5] |
| Molecular Formula | C <sub>16</sub> H <sub>16</sub> O      | [6]       |
| Molecular Weight  | 224.30 g/mol                           | [3]       |
| IUPAC Name        | Phenyl(2,4,5-trimethylphenyl)methanone | N/A       |
| Synonyms          | 2,4,5-Trimethylbenzophenone            | N/A       |
| Physical Form     | Liquid                                 | [3]       |
| Purity            | Typically ≥98%                         | [3]       |


## Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and industrially relevant method for synthesizing **Phenyl(2,4,5-trimethylphenyl)methanone** is the Friedel-Crafts acylation.[7][8][9] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, 1,2,4-trimethylbenzene (pseudocumene)—with an acyl halide, typically benzoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl<sub>3</sub>).[10][11]

## Reaction Mechanism

The causality of the Friedel-Crafts acylation is a two-step electrophilic aromatic substitution process:

- Formation of the Electrophile: The Lewis acid catalyst ( $\text{AlCl}_3$ ) abstracts the chloride from benzoyl chloride, forming a highly electrophilic and resonance-stabilized acylium ion. This step is critical as it generates the reactive species necessary to attack the electron-rich aromatic ring.[8]
- Electrophilic Attack and Aromatization: The  $\pi$ -electron system of the 1,2,4-trimethylbenzene attacks the acylium ion. The methyl groups on the benzene ring are electron-donating, activating the ring and directing the substitution. The primary site of acylation is expected at the 6-position, which is sterically the most accessible and activated position. A subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product. The  $\text{AlCl}_3$  catalyst forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product.[7][9]

[Click to download full resolution via product page](#)

Caption: Mechanism of Friedel-Crafts Acylation.

## Analytical Characterization Profile

For validation of synthesis and quality control, a combination of spectroscopic methods is essential. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both rings. The protons on the phenyl ring will appear as multiplets in the 7.4-7.8 ppm range. The two singlet protons on the trimethylphenyl ring will appear further upfield. Three distinct singlets for the three methyl groups ( $\text{CH}_3$ ) are expected in the 2.2-2.5 ppm range.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon ( $\text{C}=\text{O}$ ) will show a characteristic peak downfield, typically in the 195-200 ppm region. Aromatic carbons will produce a series of signals between 125-140 ppm. The methyl carbons will appear upfield, around 19-21 ppm.
- IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the ketone carbonyl ( $\text{C}=\text{O}$ ) stretch is expected around  $1660\text{-}1680\text{ cm}^{-1}$ . Additional bands corresponding to C-H stretches of the aromatic rings and methyl groups will also be present.[\[12\]](#)
- MS (Mass Spectrometry): The mass spectrum should show a prominent molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 224.3$ . Common fragmentation patterns would involve the cleavage of the acyl group, leading to fragments corresponding to the benzoyl cation ( $\text{m/z} = 105$ ) and the trimethylphenyl cation ( $\text{m/z} = 119$ ).

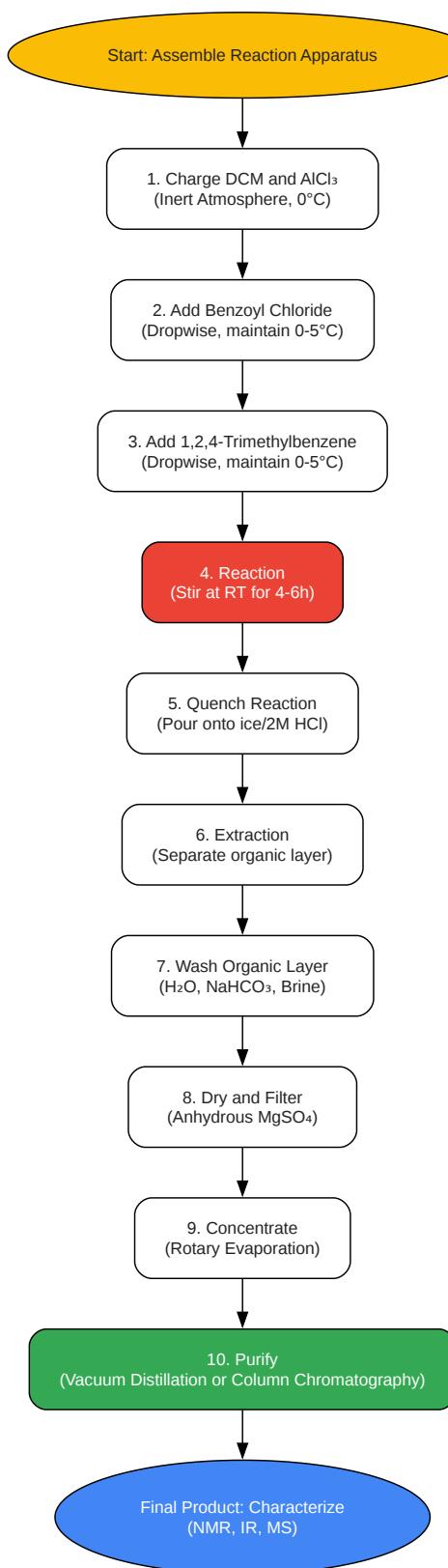
## Applications in Research and Development

Substituted benzophenones are a cornerstone of photochemistry, primarily serving as Type II photoinitiators. While **Phenyl(2,4,5-trimethylphenyl)methanone** itself is not a widely commercialized photoinitiator, its structure is highly relevant to this class of molecules.

Potential as a Photoinitiator Intermediate: Compounds with a similar benzoyl-aromatic structure are used to initiate polymerization reactions upon exposure to UV light.[\[13\]](#) For example, 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO) is a widely used Type I photoinitiator that undergoes  $\alpha$ -cleavage to produce reactive free radicals.[\[1\]\[14\]](#) **Phenyl(2,4,5-trimethylphenyl)methanone** could serve as a key precursor for synthesizing novel phosphine

oxide photoinitiators or other derivatives with tailored absorption spectra and reactivity for applications in:

- UV-curable coatings and inks.[13]
- Dental composites and restorative materials.[15]
- 3D printing and stereolithography resins.[16]


## Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating workflow for the synthesis of **Phenyl(2,4,5-trimethylphenyl)methanone**.

## Materials and Reagents

- 1,2,4-Trimethylbenzene (Pseudocumene), anhydrous ( $\geq 98\%$ )
- Benzoyl chloride ( $\geq 99\%$ )
- Aluminum chloride ( $\text{AlCl}_3$ ), anhydrous ( $\geq 99\%$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 2M solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware, magnetic stirrer, and reflux apparatus

## Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step synthesis workflow.

## Step-by-Step Procedure

- **Setup:** Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
- **Reagent Charging:** Charge the flask with anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) to the DCM with stirring.
- **Acyl Chloride Addition:** Add benzoyl chloride (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature remains between 0-5°C. Stir for 15 minutes to allow for complex formation.
- **Substrate Addition:** Add 1,2,4-trimethylbenzene (1.05 equivalents) dropwise to the mixture, again maintaining the temperature below 5°C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M HCl. This hydrolyzes the aluminum complexes and neutralizes the catalyst.
- **Extraction and Washing:** Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO<sub>3</sub> solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), then filter to remove the drying agent.
- **Solvent Removal:** Concentrate the filtrate using a rotary evaporator to remove the DCM.
- **Purification:** The resulting crude product, an oil, should be purified by vacuum distillation or column chromatography on silica gel to yield the pure **Phenyl(2,4,5-trimethylphenyl)methanone**.

- Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 4.

## Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for **Phenyl(2,4,5-trimethylphenyl)methanone**. Therefore, a conservative approach based on analogous aromatic ketones is mandatory.[\[17\]](#)[\[18\]](#)

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[\[19\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[\[17\]](#) Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[19\]](#)
- First Aid:
  - Skin Contact: Immediately wash the affected area with soap and plenty of water.[\[18\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[18\]](#)[\[19\]](#)
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[17\]](#)
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[19\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[17\]](#)

## Conclusion

**Phenyl(2,4,5-trimethylphenyl)methanone**, CAS 52890-52-5, is a specialized aromatic ketone accessible through a robust Friedel-Crafts acylation protocol. Its structural features make it an intriguing candidate for further functionalization, particularly in the synthesis of novel photoinitiators for advanced material applications. This guide provides the essential technical

framework—from synthesis and mechanism to characterization and safety—to enable researchers to confidently incorporate this compound into their synthetic programs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. uomphysics.net [uomphysics.net]
- 3. Phenyl(2,4,5-trimethylphenyl)methanone | CymitQuimica [cymitquimica.com]
- 4. Phenyl(2,4,5-trimethylphenyl)Methanone-景明化工股份有限公司 [echochemical.com]
- 5. One moment, please... [ivychem.com]
- 6. chembk.com [chembk.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. rsc.org [rsc.org]
- 13. News - Do You Know About Photoinitiator [unilongmaterial.com]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. researchgate.net [researchgate.net]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. angenechemical.com [angenechemical.com]
- 19. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [Phenyl(2,4,5-trimethylphenyl)methanone CAS number 52890-52-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590786#phenyl-2-4-5-trimethylphenyl-methanone-cas-number-52890-52-5>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)